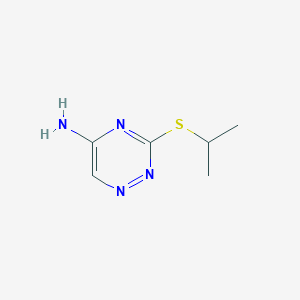

3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine is a chemical compound with the molecular formula C6H10N4S and a molecular weight of 170.23 g/mol . It is a powder at room temperature .

Molecular Structure Analysis

The molecular structure of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine can be represented by the SMILES notation: CC©SC1=NC(N)=CN=N1 . The InChIKey is ZMPTXAHXQNUFOK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine is a powder at room temperature . It has a molecular weight of 170.23 g/mol .科学研究应用

6. Chemical Biology

Scientific Field

Biochemistry

Application Summary

The bioorthogonal properties of triazines allow for their use in chemical biology, particularly in live-cell imaging and drug delivery.

Methods of Application

Triazine compounds are conjugated with biomolecules or fluorescent tags and introduced into biological systems without interfering with natural processes.

Results Summary

Fluorescently labeled triazine derivatives have been used to successfully image cellular processes in real-time, providing insights into cellular dynamics.

This analysis provides a detailed look at the diverse applications of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine derivatives across various scientific fields. Each application showcases the compound’s versatility and potential for contributing to advancements in science and technology .

7. Neurodegenerative Disease Treatment

Scientific Field

Neuropharmacology

Application Summary

This compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s disease. It acts as a cholinesterase inhibitor, which is a common target for managing symptoms of dementia.

Methods of Application

The compound is synthesized and tested for its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. The inhibitory activities are assayed using methods like Ellman’s method.

Results Summary

Some hybrids of the compound inhibited acetylcholinesterase by more than 50% at a concentration of 50 μM, with the best-performing compound having an IC50 of 6.80±0.14 μM for acetylcholinesterase and 1.91±0.12 μM for butyrylcholinesterase .

8. Antiviral Drug Development

Scientific Field

Virology

Application Summary

Derivatives of this compound have been explored for their potential as antiviral agents. The parent moiety of the antiviral drug remdesivir is a similar triazine derivative.

Methods of Application

The compound is incorporated into potential drug molecules and tested against various viral strains to assess its efficacy.

Results Summary

While specific data on 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine is not detailed, related triazine derivatives have been crucial in the development of antiviral drugs like remdesivir .

9. Cancer Therapeutics

Scientific Field

Oncology

Application Summary

Triazine derivatives, including those related to 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine, have been found to exhibit significant activity against different tumor cell lines.

Methods of Application

These compounds are tested in vitro against various cancer cell lines to determine their cytotoxic effects and potential as therapeutic agents.

Results Summary

Several pyrazolo[4,3-e][1,2,4]-triazine derivatives have shown significant activity against different tumor cell lines, indicating high potential as therapeutic candidates .

These additional applications further illustrate the versatility and potential of 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine in various scientific research fields. The compound’s multifunctional nature makes it a valuable asset in the development of new treatments and technologies.

10. Antimicrobial Agents

Scientific Field

Microbiology

Application Summary

Triazine derivatives have been explored for their use as antimicrobial agents due to their ability to disrupt microbial cell membranes.

Methods of Application

These compounds are synthesized and tested against a variety of pathogens to assess their antimicrobial efficacy.

Results Summary

Triazine-derived quaternary ammonium salts have shown effective antimicrobial properties, with minimum inhibitory concentration (MIC) values below 10 mg/L .

11. Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

The triazine ring system is a versatile scaffold in organic synthesis, used to construct a wide range of complex organic molecules.

Methods of Application

Triazine derivatives are used as building blocks in multi-step synthetic pathways to create diverse organic compounds.

Results Summary

The use of triazines in organic synthesis has enabled the efficient construction of various pharmacologically active molecules .

12. Material Science

Scientific Field

Material Chemistry

Application Summary

Triazine compounds are utilized in the development of advanced materials due to their thermal stability and electronic properties.

Methods of Application

These materials are engineered for specific applications such as semiconductors, coatings, and flame retardants.

Results Summary

Triazine-based materials have demonstrated superior performance in their respective applications due to their unique chemical structure .

安全和危害

The safety information for 3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

IUPAC Name |

3-propan-2-ylsulfanyl-1,2,4-triazin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-4(2)11-6-9-5(7)3-8-10-6/h3-4H,1-2H3,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPTXAHXQNUFOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=CN=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423302 |

Source

|

| Record name | 3-[(Propan-2-yl)sulfanyl]-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Propan-2-ylsulfanyl-1,2,4-triazin-5-amine | |

CAS RN |

187099-36-1 |

Source

|

| Record name | 3-[(Propan-2-yl)sulfanyl]-1,2,4-triazin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic Acid](/img/structure/B184720.png)

![Benzene, [(methylsulfonyl)ethynyl]-](/img/structure/B184725.png)

![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)